molecular formula C26H17ClN2O5 B11384627 6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384627
M. Wt: 472.9 g/mol
InChI Key: ABPJJODKCJKVNH-UHFFFAOYSA-N
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Description

6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a chromene ring, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and chromene rings, followed by the introduction of the carbamoyl group. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Formation of Chromene Ring: This step often involves the use of coumarin derivatives and appropriate catalysts.

    Introduction of Carbamoyl Group: This is typically done using carbamoyl chloride derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and chromene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-(6-chloro-2-methylphenyl)carbamoyl)morpholine
  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

Uniqueness

What sets 6-chloro-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide apart from similar compounds is its unique combination of the benzofuran and chromene rings with a carbamoyl group. This structural arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H17ClN2O5

Molecular Weight

472.9 g/mol

IUPAC Name

6-chloro-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17ClN2O5/c1-14-6-9-16(10-7-14)28-26(32)24-23(17-4-2-3-5-20(17)34-24)29-25(31)22-13-19(30)18-12-15(27)8-11-21(18)33-22/h2-13H,1H3,(H,28,32)(H,29,31)

InChI Key

ABPJJODKCJKVNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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